10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
Brand Name:
Vulcanchem
CAS No.:
109062-23-9
VCID:
VC20760907
InChI:
InChI=1S/C16H23NO/c1-2-10-17-11-4-6-13-14(17)9-8-12-5-3-7-15(18)16(12)13/h3,5,7,13-14,18H,2,4,6,8-11H2,1H3/t13-,14-/m1/s1
SMILES:
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O
Molecular Formula:
C16H23NO
Molecular Weight:
245.36 g/mol
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
CAS No.: 109062-23-9
Cat. No.: VC20760907
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109062-23-9 |
|---|---|
| Molecular Formula | C16H23NO |
| Molecular Weight | 245.36 g/mol |
| IUPAC Name | (4aR,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-10-ol |
| Standard InChI | InChI=1S/C16H23NO/c1-2-10-17-11-4-6-13-14(17)9-8-12-5-3-7-15(18)16(12)13/h3,5,7,13-14,18H,2,4,6,8-11H2,1H3/t13-,14-/m1/s1 |
| Standard InChI Key | PXQVPBZSEWLGIX-ZIAGYGMSSA-N |
| Isomeric SMILES | CCCN1CCC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)O |
| SMILES | CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
| Canonical SMILES | CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator